- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,

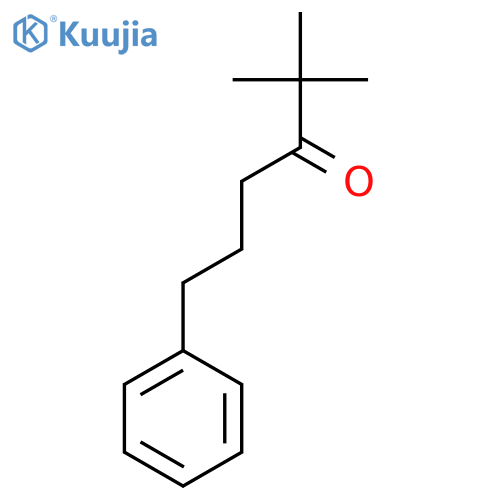

Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)

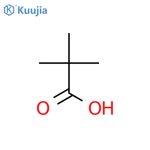

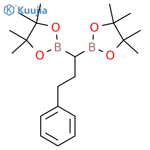

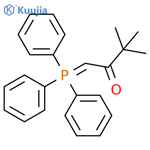

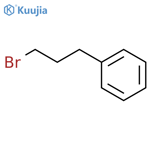

94743-26-7 structure

Nome do Produto:2,2-Dimethyl-6-phenylhexan-3-one

2,2-Dimethyl-6-phenylhexan-3-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,2-Dimethyl-6-phenylhexan-3-one

- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)

-

- Inchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

- Chave InChI: JRSVGSLNDAMUHF-UHFFFAOYSA-N

- SMILES: O=C(CCCC1C=CC=CC=1)C(C)(C)C

Propriedades Computadas

- Massa Exacta: 204.151415257g/mol

- Massa monoisotópica: 204.151415257g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 5

- Complexidade: 194

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.8

- Superfície polar topológica: 17.1

2,2-Dimethyl-6-phenylhexan-3-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |

2,2-Dimethyl-6-phenylhexan-3-one |

94743-26-7 | 98% | 1g |

¥3288.00 | 2024-04-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |

2,2-dimethyl-6-phenylhexan-3-one |

94743-26-7 | 95% | 10g |

$1527 | 2023-09-07 |

2,2-Dimethyl-6-phenylhexan-3-one Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505

Método de produção 3

Condições de reacção

1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt

Referência

- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691

Método de produção 4

Condições de reacção

1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

Referência

- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689

Método de produção 5

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt

1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min

1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min

Referência

- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893

Método de produção 6

Condições de reacção

1.1 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

Referência

- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255

Método de produção 7

Condições de reacção

Referência

- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19

Método de produção 8

Condições de reacção

Referência

- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484

Método de produção 9

Condições de reacção

1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C

Referência

- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458

2,2-Dimethyl-6-phenylhexan-3-one Raw materials

- LITHIUM-2-METHYL-2-PROPANIDE

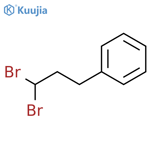

- (3-Bromopropyl)benzene

- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one

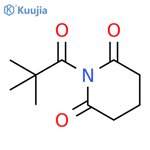

- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione

- 2,2-dimethylpropanoic acid

- Benzene, (3,3-dibromopropyl)-

- N-methoxy-N-methyl-4-phenylbutanamide

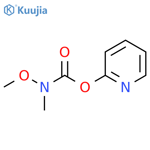

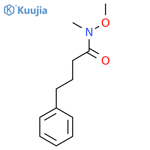

- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester

- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane

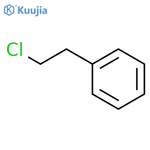

- (2-Chloroethyl)benzene

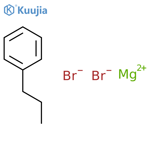

- 3-PHENYL PROPANE MAGNESIUM BROMIDE

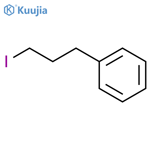

- Benzene,(3-iodopropyl)-

2,2-Dimethyl-6-phenylhexan-3-one Preparation Products

2,2-Dimethyl-6-phenylhexan-3-one Literatura Relacionada

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one) Produtos relacionados

- 1261550-47-3(4-(Trifluoromethoxy)-3'-(trifluoromethyl)biphenyl-3-carboxylic acid ethyl ester)

- 88489-90-1(1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-)

- 1158467-46-9(3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine)

- 1408074-64-5(methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate)

- 1217500-98-5(4-(Isobutylsulfinyl)phenylboronic acid)

- 1806206-88-1(2-Amino-6-(aminomethyl)-4-nitro-3-(trifluoromethoxy)pyridine)

- 1797746-79-2(4-bromo-N-(1-cyanocyclobutyl)-2-methoxy-N-methylbenzamide)

- 30923-67-2(1-Cyclopropyl-3-(furan-2-yl)propane-1,3-dione)

- 35999-53-2(4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione)

- 494210-65-0(Bicyclo[3.1.0]hexane-3-acetic acid,a-[[(1,1-dimethylethoxy)carbonyl]amino]-6,6-difluoro-)

Fornecedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente

Shanghai Joy Biotech Ltd

Membro Ouro

CN Fornecedor

A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel